4-Bromo-2,6-dimethylpyridazin-3(2H)-one
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Overview
Description
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their diverse pharmacological activities. Pyridazinones have attracted significant attention due to their potential therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial properties .
Preparation Methods
The synthesis of 4-Bromo-2,6-dimethyl-2H-pyridazin-3-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthetic route includes the cyclization of the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) . Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have shown promise as antimicrobial and antidiabetic agents.
Medicine: The compound is being explored for its potential antihypertensive and anti-inflammatory properties.
Industry: It may be used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-dimethyl-2H-pyridazin-3-one involves its interaction with specific molecular targets and pathways. For instance, some pyridazinone derivatives act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects . Additionally, the compound may exert its effects through calcium sensitization, stabilizing calcium-induced conformational changes in proteins such as troponin C .
Comparison with Similar Compounds
4-Bromo-2,6-dimethyl-2H-pyridazin-3-one can be compared with other pyridazinone derivatives, such as:
Pimobendan: A benzimidazole-pyridazinone hybrid with vasodilating and inotropic properties.
Zardaverine: A potent bronchodilator and phosphodiesterase inhibitor.
ABT-963: A selective cyclooxygenase-2 inhibitor.
These compounds share similar core structures but differ in their substituents and specific pharmacological activities, highlighting the versatility and potential of the pyridazinone scaffold.
Properties
Molecular Formula |
C6H7BrN2O |
---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-bromo-2,6-dimethylpyridazin-3-one |
InChI |
InChI=1S/C6H7BrN2O/c1-4-3-5(7)6(10)9(2)8-4/h3H,1-2H3 |
InChI Key |
LVZDNAYGIWEJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C(=C1)Br)C |
Origin of Product |
United States |
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